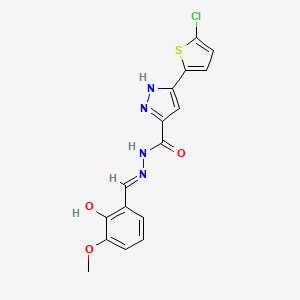![molecular formula C27H29N3O4 B11640330 1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、インドール、ピリミジン、およびフェノキシ基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成には、インドールおよびピリミジンの前駆体の調製から始まる複数の段階が関与します。 インドール誘導体は、フィッシャーインドール合成によって合成することができ、これは酸性条件下でのフェニルヒドラジンとアルデヒドまたはケトンの反応を含む 。 ピリミジン誘導体は、ビジネリ反応によって合成することができ、これは酸性条件下でのアルデヒド、β-ケトエステル、および尿素の縮合を含む .
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、連続フロー反応器や自動合成装置の使用など、大規模生産のための合成ルートを最適化することを含む可能性があります。
化学反応の分析
反応の種類
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用して還元することができます。
置換: この化合物は、特にインドール環とピリミジン環で求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: がんや感染症の治療など、潜在的な治療的用途について調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
1,3-DIMETHYL-5-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序は、特定の分子標的および経路との相互作用を含みます。インドール環とピリミジン環は、酵素または受容体と相互作用して、細胞プロセスを変化させる可能性があります。たとえば、この化合物は、細胞増殖に関与する特定の酵素の活性を阻害して、抗がん効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
インドール-3-カルビノール: 抗がん特性で知られる、同様のインドール構造を持つ化合物。
5-メチル-2-フェノキシ安息香酸: さまざまな医薬品の合成に使用される、同様のフェノキシ基を持つ化合物。
ピリミジン-2,4,6-トリオン: バルビツール酸の合成に使用される、同様のピリミジン構造を持つ化合物。
独自性
1,3-ジメチル-5-[(1-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-1H-インドール-3-イル)メチリデン]ピリミジン-2,4,6(1H,3H,5H)-トリオンは、インドール、ピリミジン、およびフェノキシ基の組み合わせがユニークであり、これにより異なる化学的および生物学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A structurally related compound used as a solvent and reagent in organic synthesis.
1,3-Dimethylbenzene (m-Xylene): Another similar compound with different functional groups and applications.
Uniqueness
1,3-DIMETHYL-5-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an indole moiety with a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C27H29N3O4 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
1,3-dimethyl-5-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H29N3O4/c1-17(2)20-11-10-18(3)14-24(20)34-13-12-30-16-19(21-8-6-7-9-23(21)30)15-22-25(31)28(4)27(33)29(5)26(22)32/h6-11,14-17H,12-13H2,1-5H3 |
InChIキー |
NGOBITGDJHJLMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
